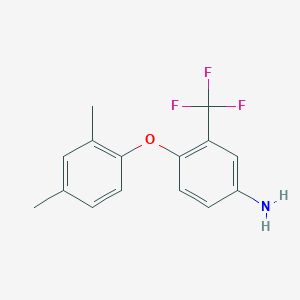
4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Material Applications
Facile Synthesis and Structural Properties : A study detailed the synthesis and crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s, showcasing a method that could be applicable to synthesizing structurally related compounds. This research highlights the potential for creating materials with specific electronic properties (Ito et al., 2002).
Electrochemical Applications : Research on the electrochemical synthesis of novel polymers based on aniline derivatives in aqueous solutions demonstrates the potential of aniline-based compounds in developing new materials with applications in energy storage and conversion (Shahhosseini et al., 2016).
Chemical Engineering and Novel Methodologies
- Innovative Synthesis Protocols : A protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives was reported, indicating the importance of developing new methods for introducing functional groups to aniline backbones. This could provide a foundation for synthesizing compounds with similar functionalization to 4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline (Feng & Ngai, 2016).
Analytical Chemistry and Characterization
- Vibrational Analysis for Material Characterization : An experimental and theoretical vibrational analysis of compounds with structural similarities to 4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline explored the effects of substituents on the aniline structure. This research is crucial for understanding the electronic properties and potential applications of such compounds (Revathi et al., 2017).
Advanced Material Development
- Electroluminescence and Organic Electronics : A study on the synthesis of emitting amorphous molecular materials incorporating aniline derivatives demonstrates the potential of aniline-based compounds in organic electroluminescent devices and light-emitting materials (Doi et al., 2003).
properties
IUPAC Name |
4-(2,4-dimethylphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-3-5-13(10(2)7-9)20-14-6-4-11(19)8-12(14)15(16,17)18/h3-8H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRBPQPALHYLJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

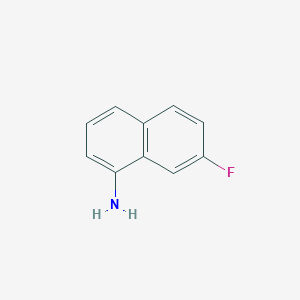
![4-[(4-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B1345800.png)
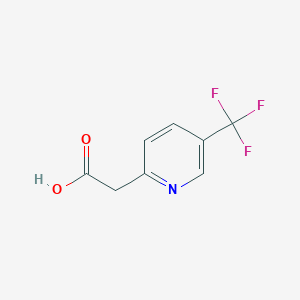
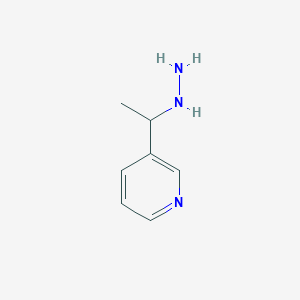
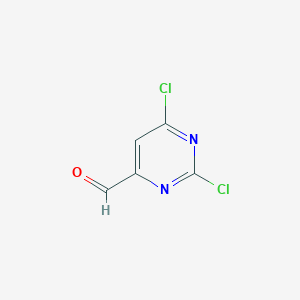
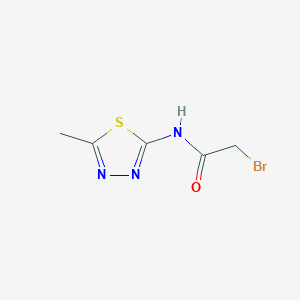
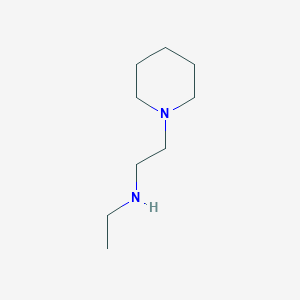
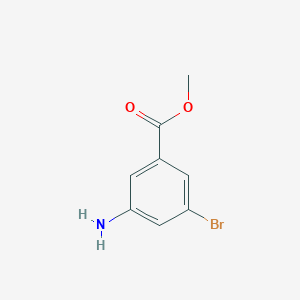
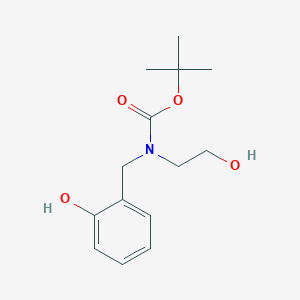
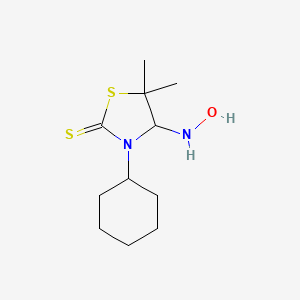
![[(3,4-Dichlorobenzyl)sulfonyl]acetic acid](/img/structure/B1345816.png)
acetic acid](/img/structure/B1345817.png)
![4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B1345819.png)
![3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid](/img/structure/B1345821.png)